

Acodazole Hydrochloride: A Technical Review of its Antineoplastic Potential

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Compound of Interest

Compound Name: *Acodazole Hydrochloride*

Cat. No.: *B1666547*

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Abstract

Acodazole hydrochloride (NSC 305884) is a synthetic imidazoquinoline derivative that was investigated for its potential as an antineoplastic agent. Its primary mechanism of action is believed to be DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to cytotoxicity. However, the clinical development of Acodazole was significantly hampered by the observation of severe cardiotoxicity and a lack of demonstrable antitumor activity in early-phase clinical trials. This technical guide provides a comprehensive review of the available preclinical and clinical data on **Acodazole Hydrochloride**, with a focus on its mechanism of action, pharmacokinetic profile, and the toxicities that limited its development. The scarcity of published preclinical data suggests that its development was halted at an early stage. This document serves as a consolidated resource for researchers in oncology and drug development, offering insights into the therapeutic potential and challenges associated with this class of compounds.

Chemical and Physical Properties

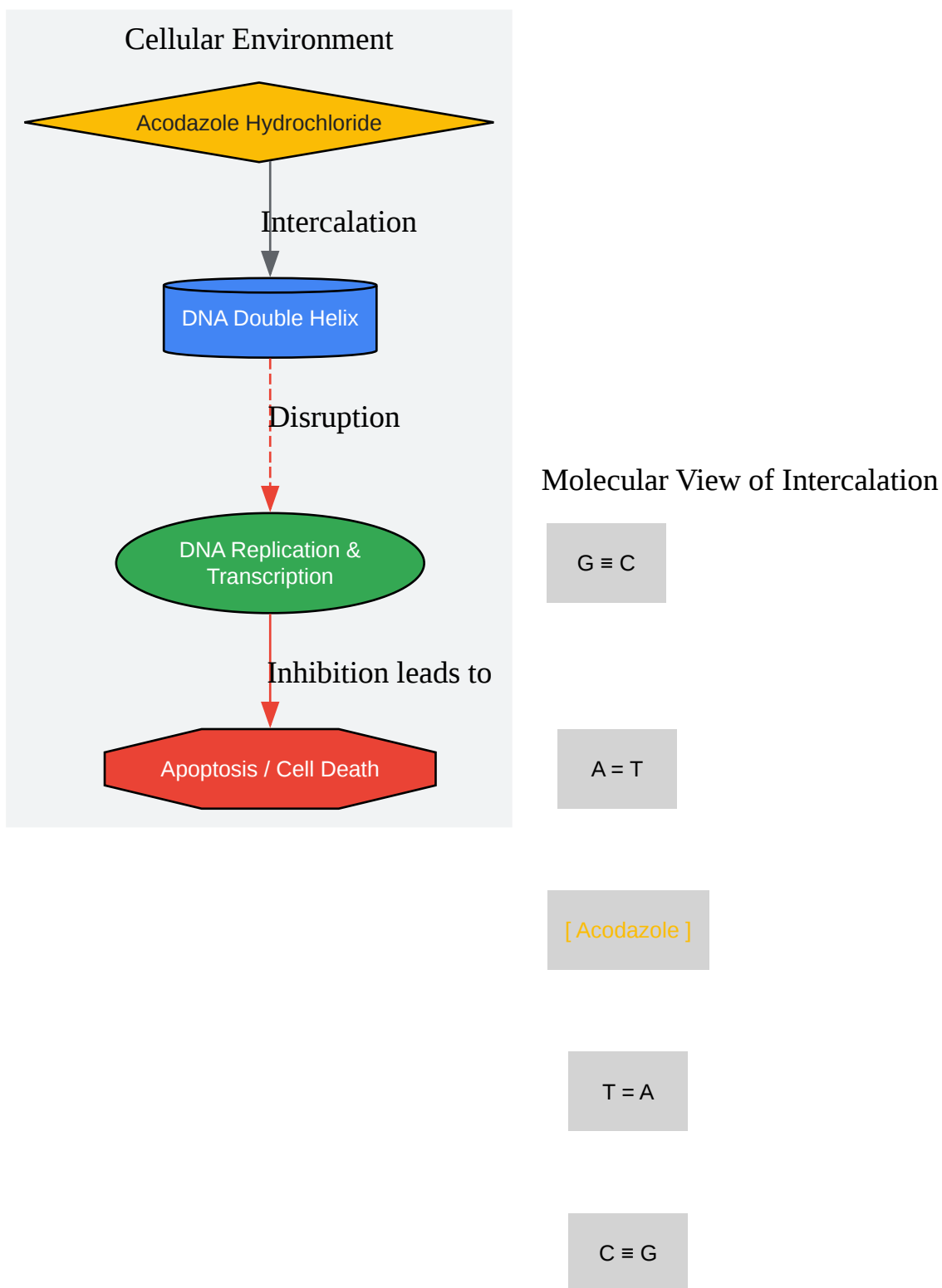
Acodazole Hydrochloride is the hydrochloride salt of Acodazole. Its chemical properties are summarized in the table below.

Property	Value
Chemical Name	N-methyl-N-[4-[(7-methyl-1H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide, monohydrochloride
Synonyms	Acodazole HCl, NSC 305884
Molecular Formula	C ₂₀ H ₁₉ N ₅ O·HCl
CAS Number	55435-65-9[1]
Chemical Structure	Imidazoquinoline derivative[2]

Mechanism of Action: DNA Intercalation

Acodazole is a DNA intercalating agent.[2][3] This class of compounds typically possesses planar aromatic ring structures that enable them to insert themselves between the base pairs of the DNA double helix. This physical insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. The functional consequences of DNA intercalation are profound, as it can interfere with the binding of DNA and RNA polymerases, as well as topoisomerases, thereby inhibiting DNA replication and transcription. This disruption of fundamental cellular processes is particularly cytotoxic to rapidly dividing cells, such as cancer cells.

While the general mechanism of DNA intercalation is understood, the specific molecular interactions of Acodazole with DNA, including any base pair preferences or the precise nature of the conformational changes it induces, are not well-documented in publicly available literature.



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Figure 1: Mechanism of DNA Intercalation by Acodazole.

Preclinical Data

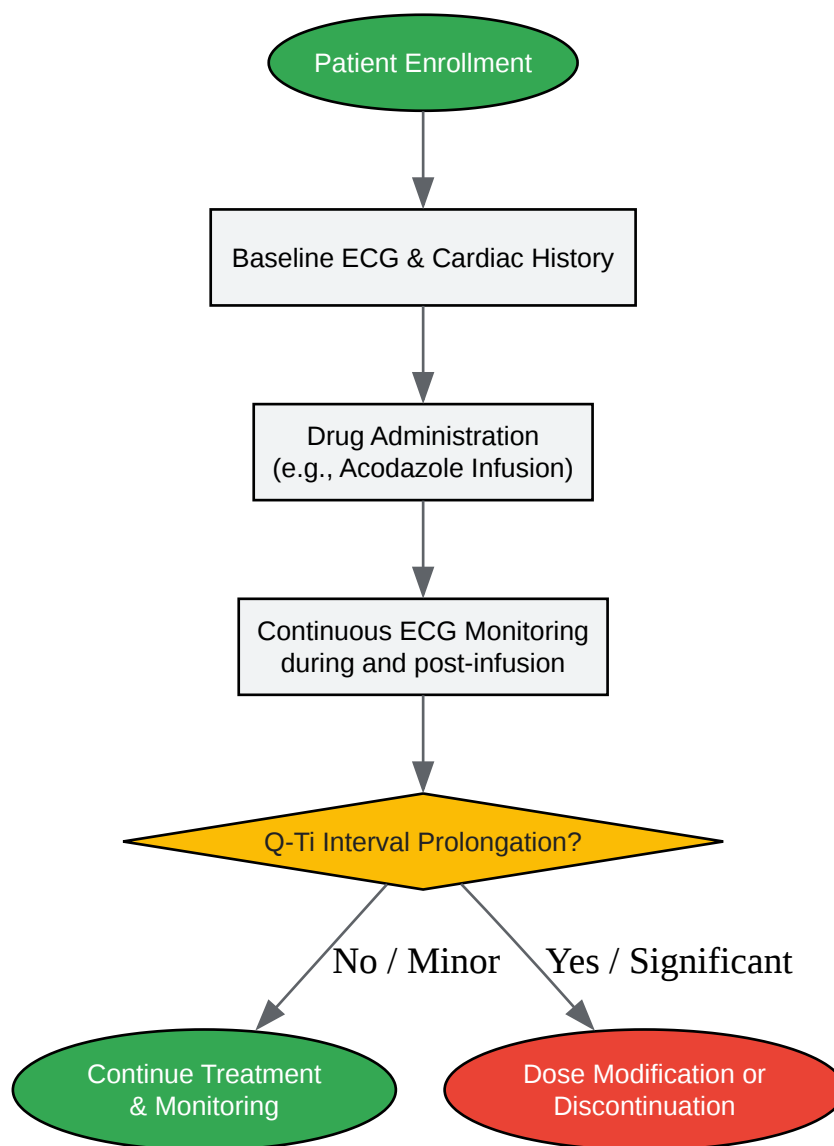
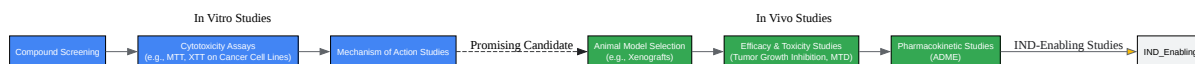
A thorough review of the scientific literature reveals a significant lack of publicly available preclinical data for **Acodazole Hydrochloride**. Key in vitro and in vivo studies that are standard in the preclinical development of an antineoplastic agent have not been published. This includes:

- **In Vitro Cytotoxicity:** There is no published data detailing the cytotoxic effects of Acodazole against a panel of human cancer cell lines. Therefore, IC_{50} (half-maximal inhibitory concentration) values, which are critical for assessing the potency and selectivity of an anticancer agent, are not available.
- **In Vivo Efficacy:** Similarly, there are no published studies on the efficacy of Acodazole in animal models of cancer, such as human tumor xenografts in immunodeficient mice. Such studies are essential for evaluating the antitumor activity of a compound in a living organism and for determining a therapeutic window.

The absence of this fundamental preclinical data strongly suggests that **Acodazole Hydrochloride** either showed insufficient efficacy or prohibitive toxicity in early, unpublished studies, leading to the discontinuation of its development before extensive research was conducted.

Standard Preclinical Workflow for Antineoplastic Drugs

For context, the typical preclinical development workflow for a potential anticancer drug is illustrated below. This workflow highlights the stages for which data on Acodazole is not publicly available.



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- To cite this document: BenchChem. [Acodazole Hydrochloride: A Technical Review of its Antineoplastic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666547#acodazole-hydrochloride-s-potential-as-an-antineoplastic-drug]

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